Chemical structure and properties of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol
Chemical structure and properties of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol
The following technical guide provides an in-depth analysis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol , a specialized bicyclic scaffold gaining traction in medicinal chemistry as a conformationally restricted bioisostere.
Structure, Synthesis, and Pharmacological Utility
Executive Summary
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol (CAS: 1245794-56-2 for the endo isomer) represents a high-value "sp3-rich" scaffold in modern drug discovery. Structurally related to the terpene
Its primary utility lies in fragment-based drug design (FBDD) , where the bicyclic core locks pharmacophores into specific vectors, improving selectivity and metabolic stability compared to flexible heterocyclic analogs.
Chemical Structure & Stereochemistry
Core Architecture
The molecule features a bicyclo[3.1.1]heptane skeleton—a bridged system consisting of a cyclobutane ring fused to a propylene bridge.
-
Position 3 (Apical): The nitrogen atom is located at position 3, substituted with a benzyl group.[1] This tertiary amine serves as a protonation site (
) and a handle for further diversification. -
Position 6 (Bridge): The hydroxyl group is located on the one-carbon bridge (C6). This position is critical for defining the molecule's stereochemistry.
Stereochemical Configuration (Endo vs. Exo)
The geometry of the C6-hydroxyl group relative to the nitrogen bridge is defined as endo or exo.
-
Endo-isomer: The -OH group projects towards the larger bridge (containing the nitrogen). This is often the thermodynamically favored product during hydride reduction due to steric approach control.
-
Exo-isomer: The -OH group projects away from the nitrogen bridge.
Note: In the absence of bulky substituents at C2/C4, the "endo" face is sterically shielded, but hydride reagents (like
Synthesis Strategy
The synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol typically proceeds via the construction of the bicyclic ketone, followed by stereoselective reduction.
Pathway Visualization
The following diagram outlines the primary synthetic route starting from commercially available cyclobutane derivatives.
Figure 1: Synthetic pathway from cyclobutane precursor to the target alcohol.
Detailed Synthetic Protocol
Step 1: Synthesis of the Ketone Precursor The key intermediate, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one , is synthesized via a modified Strecker reaction followed by intramolecular cyclization.
-
Reagents: Methyl 3-oxocyclobutane-3-carboxylate, Benzylamine, Trimethylsilyl cyanide (TMSCN).
-
Procedure:
-
Condense the cyclobutanone with benzylamine in methanol to form the imine.
-
Add TMSCN at low temperature (-10°C) to generate the
-aminonitrile. -
Treat with a strong base (e.g., potassium tert-butoxide) to induce intramolecular nucleophilic attack, closing the piperidine ring over the cyclobutane core.
-
Validation: The formation of the bicyclic ketone is confirmed by the disappearance of the nitrile stretch in IR and the appearance of a ketone carbonyl signal (
).
-
Step 2: Reduction to the Alcohol
-
Reagents: Sodium Borohydride (
), Methanol/THF. -
Procedure:
-
Dissolve 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq) in dry methanol at 0°C.
-
Add
(1.5 eq) portion-wise. -
Stir at room temperature for 2 hours.
-
Quench with saturated
solution and extract with dichloromethane (DCM).
-
-
Stereochemical Outcome: This protocol predominantly yields the endo-alcohol (>90% dr) due to hydride attack from the less hindered exo-face.
Physicochemical Properties
The incorporation of the bicyclo[3.1.1]heptane scaffold alters the physicochemical profile significantly compared to planar aromatics or simple piperidines.
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | Low MW fragment (<250 Da). | |
| Molecular Weight | 203.28 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| LogP (Predicted) | 1.8 – 2.2 | Good membrane permeability; lipophilic benzyl group balances polar amine/alcohol. |
| pKa (Base) | ~9.2 (Tertiary Amine) | Exists as a cation at physiological pH; good solubility. |
| Topological Polar Surface Area (TPSA) | ~23 Ų | High blood-brain barrier (BBB) penetration potential. |
| Geometry | Rigid, Bridged | Reduces entropic penalty upon receptor binding. |
Pharmacological Applications
Bioisosterism
This scaffold is a saturated isostere of meta-substituted benzenes and piperidines.
-
Vector Mimicry: The angle between substituents at the N3 and C6 positions mimics the geometry of 1,3-disubstituted (meta) benzenes (
bond angle), but with increased 3D character ( fraction). -
Metabolic Stability: The bridgehead carbons and the rigid bicycle protect the core from oxidative metabolism (e.g., P450 oxidation), often extending the half-life (
) of the parent drug.
Case Studies & Derivatives
-
Opioid Receptor Ligands: The 3-azabicyclo[3.1.1]heptane core has been utilized to create rigid analogs of fentanyl and other piperidine-based opioids, enhancing selectivity for
vs. receptors. -
Sigma Receptor Modulators: Benzyl-substituted azabicycles show high affinity for
receptors, relevant in neuroprotection and antipsychotic therapies. -
Thalidomide Analogs: Recent studies (Lysenko et al.) have incorporated this scaffold into PROTAC linkers and Thalidomide analogs to alter solubility and degradation profiles.
Experimental Characterization Data
Self-validating spectral markers for the endo-isomer:
-
NMR (400 MHz,
):- 7.20–7.40 (m, 5H): Aromatic protons (Benzyl).
- 3.85 (broad s, 1H): H-6 (Carbinol proton). Note: The multiplicity of this proton helps distinguish endo (broad singlet or doublet) from exo (triplet).
-
3.60 (s, 2H): Benzylic
. - 2.80–3.00 (m, 4H): N-methylene protons (H-2, H-4).
-
NMR:
- 70.5: C-6 (Alcohol carbon).
- 58.2: Benzylic carbon.
- 52.4: C-2/C-4 (Bridgehead adjacent).
References
-
Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Title: "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry" Source:[2][3] Organic Letters (ACS Publications) URL:[Link]
-
Multigram Synthesis of Azabicyclo[3.1.1]heptane Derivatives Title: "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs" Source: ChemRxiv URL:[4][5][Link]
-
General Synthesis and Isosteric Properties Title: "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres" Source: Chemistry – A European Journal URL:[Link]
-
Commercial Availability & CAS Data Title: "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (CAS 1240529-14-9) and Alcohol Derivatives" Source: Fluorochem / PubChem URL:[Link]
Sources
- 1. WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity - Google Patents [patents.google.com]
- 2. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
